molecular formula C7H5ClFNO B15247729 6-Amino-3-chloro-2-fluorobenzaldehyde

6-Amino-3-chloro-2-fluorobenzaldehyde

Cat. No.: B15247729
M. Wt: 173.57 g/mol
InChI Key: BUYKUSRHEDJMJM-UHFFFAOYSA-N
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Description

6-Amino-3-chloro-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzaldehyde, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-chloro-2-fluorobenzaldehyde typically involves the halogenation and amination of benzaldehyde derivatives. One common method is the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . This reaction yields 2-chloro-6-fluorobenzaldehyde, which can then be further aminated to introduce the amino group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 6-amino-3-chloro-2-fluorobenzoic acid.

    Reduction: Formation of 6-amino-3-chloro-2-fluorobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-chloro-2-fluorobenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3-chloro-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino, chloro, and fluoro groups allows it to form hydrogen bonds and engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-6-chloro-3-fluorobenzaldehyde
  • 2-Chloro-6-fluorobenzaldehyde
  • 3-Amino-6-chloro-2-fluorobenzaldehyde

Comparison: 6-Amino-3-chloro-2-fluorobenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

6-amino-3-chloro-2-fluorobenzaldehyde

InChI

InChI=1S/C7H5ClFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H,10H2

InChI Key

BUYKUSRHEDJMJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C=O)F)Cl

Origin of Product

United States

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